molecular formula C6H10ClF6NO2 B3229423 Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride CAS No. 1286744-01-1

Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride

Cat. No.: B3229423
CAS No.: 1286744-01-1
M. Wt: 277.59 g/mol
InChI Key: KYOCEWNKJJUWJY-UHFFFAOYSA-N
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Description

Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride is an organofluorine compound featuring two 2-(trifluoromethoxy)ethyl groups attached to a central amine nitrogen, which is protonated as a hydrochloride salt. The trifluoromethoxy (–OCF₃) substituents impart distinct electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .

This compound is primarily utilized as a building block in pharmaceutical and agrochemical research, where its trifluoromethoxy groups contribute to improved binding affinity and selectivity in biologically active molecules . Applications span drug discovery (e.g., as a modulator for G-protein-coupled receptors) and agrochemical development (e.g., in pest control agents) .

Properties

CAS No.

1286744-01-1

Molecular Formula

C6H10ClF6NO2

Molecular Weight

277.59 g/mol

IUPAC Name

bis[2-(trifluoromethoxy)ethyl]azanium;chloride

InChI

InChI=1S/C6H9F6NO2.ClH/c7-5(8,9)14-3-1-13-2-4-15-6(10,11)12;/h13H,1-4H2;1H

InChI Key

KYOCEWNKJJUWJY-UHFFFAOYSA-N

SMILES

C(COC(F)(F)F)NCCOC(F)(F)F.Cl

Canonical SMILES

C(COC(F)(F)F)[NH2+]CCOC(F)(F)F.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride typically involves the reaction of 2-(trifluoromethoxy)ethanol with amines under controlled conditions. One common method includes the use of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction is usually carried out at room temperature, and the product is purified through crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amines with different functional groups.

Scientific Research Applications

Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethoxy-containing compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride involves its interaction with molecular targets through its trifluoromethoxy groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride and related amine hydrochlorides:

Compound Molecular Formula Molecular Weight Key Features Applications
This compound C₆H₁₁F₆NO₂·HCl 301.61 (calc.) Two –OCF₃ groups; high lipophilicity; enhanced metabolic stability Pharmaceutical intermediates, agrochemicals
Tyramine hydrochloride C₈H₁₁NO·HCl 173.65 Single phenolic –OH group; polar, hydrophilic Biochemical research (e.g., neurotransmitter studies)
N-[2-(Trifluoromethoxy)ethyl]-1-propanamine hydrochloride C₆H₁₃F₃NO·HCl 223.63 One –OCF₃ group; linear propyl chain Specialty chemical synthesis
N-(2-([1,1′-Biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide C₂₃H₂₀ClF₃NO₂ 442.86 Biphenyl moiety; chloroacetamide functional group Drug candidate synthesis (e.g., dual FFAR1/FFAR4 modulators)

Structural and Functional Analysis

  • Lipophilicity and Bioavailability: The bis(trifluoromethoxy) substitution in the target compound confers significantly higher lipophilicity (logP ~2.5–3.0 estimated) compared to tyramine hydrochloride (logP ~0.5), which contains a polar phenolic –OH group. This enhances membrane permeability and oral bioavailability, making it preferable for central nervous system (CNS)-targeted drugs . In contrast, tyramine’s hydrophilicity limits its utility to in vitro biochemical assays .
  • Synthetic Complexity: The incorporation of two –OCF₃ groups necessitates multi-step synthetic routes, likely involving fluorinated intermediates (e.g., trifluoromethoxybenzene derivatives) . By comparison, N-[2-(trifluoromethoxy)ethyl]-1-propanamine hydrochloride (a mono–OCF₃ analog) is synthesized via simpler alkylation or reductive amination, yielding lower molecular weight and reduced steric hindrance .
  • Reactivity and Stability :
    The electron-withdrawing –OCF₃ groups reduce the basicity of the amine (pKa ~6–7), enhancing stability under physiological conditions. In contrast, the biphenyl-containing analog (from ) exhibits higher reactivity due to its chloroacetamide group, enabling covalent binding to biological targets .

  • Applications: While this compound is a versatile intermediate, the biphenyl derivative () is tailored for specific drug discovery applications, such as allosteric modulation of free fatty acid receptors .

Biological Activity

Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a bis-substituted ethylamine backbone with trifluoromethoxy groups attached. The trifluoromethoxy moiety is known for enhancing the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethoxy groups enhance binding affinity to specific enzymes and receptors, potentially leading to:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as lysosomal phospholipase A2, which plays a role in lipid metabolism and inflammation.
  • Receptor Modulation : It may modulate receptor signaling pathways, contributing to its therapeutic effects in various conditions.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential in enzyme inhibition. For instance, it was noted that this compound could inhibit lysosomal phospholipase A2 activity, which is crucial in understanding drug-induced toxicity and metabolic disorders .

Case Studies

  • Therapeutic Applications : Research has explored the compound's role in developing new pharmaceuticals aimed at treating conditions linked to enzyme dysregulation. Its unique structure allows for modifications that can enhance efficacy against specific targets.
  • Toxicity Assessments : In animal studies, the compound demonstrated a moderate safety margin with no significant adverse effects on liver enzymes compared to control groups, indicating potential for safe therapeutic use .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameKey FeaturesBiological Activity
Bis(2,2,2-trifluoroethyl)amineSimple trifluoroethyl structureLimited enzyme inhibition capabilities
2,2’-Bis(trifluoromethyl)benzidineAromatic system with trifluoromethyl groupsAnticancer properties reported
Trifluoromethoxy-substituted aminesGeneral class of compoundsVaried activities depending on substitution patterns

The presence of two trifluoromethoxy groups in this compound provides it with distinct stability and reactivity compared to its counterparts.

Research Applications

The compound is utilized across various scientific domains:

  • Organic Synthesis : It serves as a reagent for synthesizing other trifluoromethoxy-containing compounds.
  • Pharmaceutical Development : Investigated for potential therapeutic applications in drug design targeting specific diseases.
  • Material Science : Employed in developing specialty chemicals due to its unique properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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